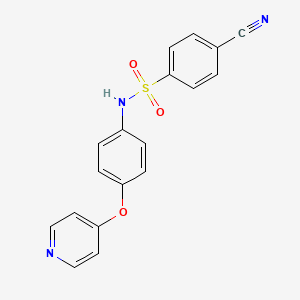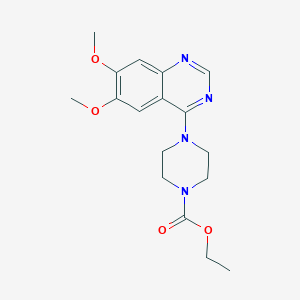![molecular formula C14H13ClN2O2S B7542919 [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTMM belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is not fully understood, but several studies have suggested that it acts by inhibiting the synthesis of bacterial cell wall components, disrupting the integrity of the cell membrane, and inducing apoptosis in cancer cells. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone inhibits the growth of bacterial and fungal strains by disrupting the integrity of the cell membrane and inhibiting the synthesis of cell wall components. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to exhibit potent antitumor and anti-inflammatory activity, which makes it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, one of the limitations of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone. One of the directions is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone in more detail, which may lead to the development of more effective drugs. In addition, future research can focus on the development of new formulations of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone to improve its solubility and bioavailability. Finally, the potential of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone as a lead compound for the development of new drugs can be explored by conducting structure-activity relationship studies.
Méthodes De Synthèse
The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone involves the reaction of 2-chloroaniline with thioamide, followed by the reaction of the resulting product with morpholine and then with benzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been reported in several research articles, and the yield and purity of the product have been optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)13-16-9-12(20-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISFUBCGOMDUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)


![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)

![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)
![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)